molecular formula C16H10F4N2O2 B587576 4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate CAS No. 1391052-78-0

4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate

Cat. No.: B587576
CAS No.: 1391052-78-0
M. Wt: 338.262
InChI Key: UUVJYOBKDKCOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate is a complex organic compound known for its unique structural features and reactivity. It contains a diazirine ring, a trifluoromethyl group, and a benzoate ester, making it a valuable molecule in various scientific research fields, particularly in photochemistry and bioconjugation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the diazirine ring through the reaction of a suitable precursor with a diazo compound under photolytic conditions. The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using trifluoromethyl iodide as the reagent. The final step involves esterification with benzoic acid to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for photolytic reactions and high-efficiency purification techniques such as column chromatography and recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate undergoes various chemical reactions, including:

    Oxidation: The diazirine ring can be oxidized to form diazo compounds.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of diazo compounds.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate is widely used in scientific research due to its photoreactive properties. It is commonly employed in:

    Chemistry: As a photolabile protecting group in organic synthesis.

    Biology: For photoaffinity labeling to study protein-ligand interactions.

    Medicine: In the development of photoactivated drugs.

    Industry: As a crosslinking agent in the production of advanced materials.

Mechanism of Action

The compound exerts its effects primarily through the photolysis of the diazirine ring, which generates a highly reactive carbene intermediate. This intermediate can insert into various chemical bonds, allowing for the formation of covalent linkages with target molecules. The trifluoromethyl group enhances the stability and reactivity of the carbene, making it a powerful tool in photochemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzyl alcohol
  • 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid

Uniqueness

Compared to similar compounds, 4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate offers unique advantages due to the presence of the benzoate ester, which can be easily hydrolyzed or modified. The fluorine atoms also contribute to its high reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-(3H-diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)phenyl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4N2O2/c17-13-10(8-24-15(23)9-4-2-1-3-5-9)6-7-11(14-21-22-14)12(13)16(18,19)20/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFIZZLIWKPYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=C(C(=C(C=C2)C3N=N3)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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